2-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
2-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolopyrimidine family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine typically involves the halogenation of pyrrolopyrimidine derivatives. One common method includes the reaction of 2,7-dichloropyrrolo[3,2-d]pyrimidine with a fluorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of chlorine with fluorine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce production times .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines and thiols.
Electrophilic Aromatic Substitution: The compound can participate in reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as bromine or iodine in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry: As a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Research: Used in the study of enzyme inhibition and protein interactions.
Industrial Applications: Employed in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these proteins, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 2-Fluoro-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
2-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and binding affinity to molecular targets. This dual halogenation also imparts distinct physicochemical properties, making it a valuable compound for drug development and other scientific research .
Properties
Molecular Formula |
C6H3ClFN3 |
---|---|
Molecular Weight |
171.56 g/mol |
IUPAC Name |
2-chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H3ClFN3/c7-6-10-2-4-5(11-6)3(8)1-9-4/h1-2,9H |
InChI Key |
KSKIMDWXWMRMAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=NC=C2N1)Cl)F |
Origin of Product |
United States |
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